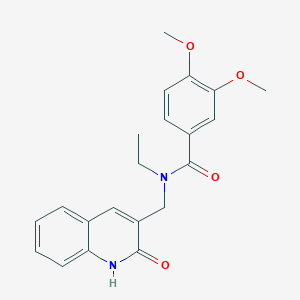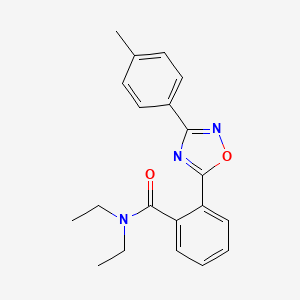
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as ANAVEX2-73, is a synthetic compound that has shown potential therapeutic effects for various neurological and psychiatric disorders.
Wirkmechanismus
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide acts as a sigma-1 receptor agonist, which is a chaperone protein that plays a crucial role in neuroprotection and neuroplasticity. It also modulates the muscarinic acetylcholine receptor, which is involved in cognitive function and memory.
Biochemical and Physiological Effects:
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to increase the expression of brain-derived neurotrophic factor (BDNF), a protein that promotes the growth and survival of neurons. It also reduces the levels of amyloid-beta and tau proteins, which are implicated in the pathogenesis of Alzheimer's disease. N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide also reduces oxidative stress and inflammation, which are common features of neurodegenerative disorders.
Vorteile Und Einschränkungen Für Laborexperimente
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has several advantages for lab experiments, including its high potency and selectivity for the sigma-1 receptor. It also has good pharmacokinetic properties, including good oral bioavailability and brain penetration. However, N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations, including its low solubility and stability, which can affect its bioavailability and reproducibility in experiments.
Zukünftige Richtungen
For research include investigating its potential therapeutic effects on other neurological and psychiatric disorders, optimizing its pharmacokinetic properties, and developing new analogs with improved potency and selectivity for the sigma-1 receptor.
In conclusion, N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is a synthetic compound that has shown potential therapeutic effects for various neurological and psychiatric disorders. Its mechanism of action involves modulating the sigma-1 receptor and muscarinic acetylcholine receptor, leading to improved cognitive function, neuroprotection, and reduced oxidative stress and inflammation. While N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has some limitations, it has several advantages for lab experiments, and future research directions include evaluating its safety and efficacy in humans and developing new analogs with improved potency and selectivity.
Synthesemethoden
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide is synthesized through a multi-step process involving the reaction of isobutyryl chloride with 3-(3-methoxyphenyl)-1,2,4-oxadiazole-5-amine, followed by the reaction with 4-aminobutanamide. The final product is obtained after purification using chromatography techniques.
Wissenschaftliche Forschungsanwendungen
N-isobutyl-4-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively studied for its potential therapeutic effects on various neurological and psychiatric disorders, including Alzheimer's disease, Parkinson's disease, Rett syndrome, and depression. It has been shown to improve cognitive function, reduce oxidative stress, and enhance neuroprotection in preclinical studies.
Eigenschaften
IUPAC Name |
4-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-(2-methylpropyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12(2)11-18-15(21)8-5-9-16-19-17(20-23-16)13-6-4-7-14(10-13)22-3/h4,6-7,10,12H,5,8-9,11H2,1-3H3,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKEVWVFBXYCPPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)CCCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.










![N-(5-chloro-2-methylphenyl)-3-(2,5-dimethoxyphenyl)-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7710472.png)

![3-methoxy-N-(1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7710498.png)
![N-(2-ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7710501.png)
